2-(Iodomethyl)pyridine

Beschreibung

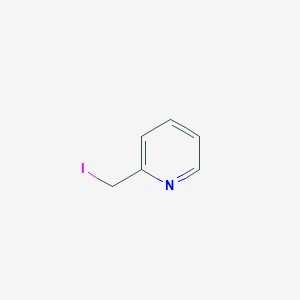

2-(Iodomethyl)pyridine is a pyridine derivative characterized by an iodomethyl (-CH₂I) substituent at the 2-position of the pyridine ring. This compound is primarily utilized in organic synthesis, particularly in cyclization reactions and as a precursor for functionalized heterocycles. Its synthesis often involves halogenation or substitution reactions; for instance, it can be derived from 2-pyrrolidinemethanol via protection with di-tert-butyl dicarbonate, followed by tosylation and iodide substitution . The iodine atom in the methyl group enhances its reactivity in nucleophilic substitutions and cross-coupling reactions, making it valuable in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C6H6IN |

|---|---|

Molekulargewicht |

219.02 g/mol |

IUPAC-Name |

2-(iodomethyl)pyridine |

InChI |

InChI=1S/C6H6IN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 |

InChI-Schlüssel |

NHXGXNZEADOAJO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)CI |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Iodomethyl)pyridine can be synthesized through several methods. One common approach involves the halogenation of 2-methylpyridine. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the methyl group.

Another method involves the reaction of 2-methylpyridine with iodine monochloride (ICl) in the presence of a solvent like acetic acid. The reaction proceeds at room temperature and yields this compound with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Iodomethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, to form different derivatives.

Oxidation Reactions: The methyl group can be oxidized to form 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to 2-methylpyridine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid.

Reduction: 2-methylpyridine.

Wissenschaftliche Forschungsanwendungen

2-(Iodomethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.

Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-(Iodomethyl)pyridine depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 2-(Iodomethyl)pyridine and Structural Analogs

Key Observations :

- Reactivity : The iodomethyl group in this compound exhibits higher reactivity in nucleophilic substitutions compared to chlorinated analogs (e.g., 2-(Chloromethyl)-5-methylpyrimidine) due to iodine’s polarizability and weaker C–I bond .

- Stability : Halogenated pyridines with iodine on aromatic rings (e.g., 2-(2-Iodophenyl)pyridine) show greater thermal stability than aliphatic iodides like this compound, which may decompose under prolonged heating .

Functional Group Variations

Amino and Methylamino Derivatives

- 2-(2-Aminoethyl)pyridine: Lacks halogenation but features an aminoethyl group, making it a ligand in metal complexes and a precursor for bioactive molecules. Its applications diverge from this compound due to the absence of iodine-driven reactivity .

- 2-(Methylamino)pyridine-3-methanol: Contains hydroxyl and methylamino groups, enabling hydrogen bonding and solubility in polar solvents. Unlike this compound, it is used in asymmetric catalysis rather than halogenation reactions .

Pyridinium Salts

- Pyridinium iodide, 2-[p-(dimethylamino)styryl]-1-methyl-: A charged derivative with a styryl group, this compound is employed in dye-sensitized solar cells and fluorescence studies. Its extended conjugation contrasts with the simpler electrophilic reactivity of this compound .

Reactivity in Cyclization Reactions

This compound is notable for its role in iodocyclization. For example, it facilitates the formation of 2-(iodomethyl)tetrahydrofuran from 4-penten-1-ol, a reaction comparable to Barluenga’s reagent ([bis(pyridine)-iodine(I)]⁺BF₄⁻) but with enhanced stability as predicted by DFT calculations . In contrast, chlorinated analogs (e.g., 2-(Chloromethyl)pyridine) are less effective in such cyclizations due to slower reaction kinetics .

Biologische Aktivität

2-(Iodomethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an iodine atom attached to the methyl group of the pyridine ring. Its molecular formula is with a molecular weight of approximately 139.15 g/mol. The synthesis of this compound typically involves the reaction of pyridine with iodomethane in the presence of a base, which facilitates the alkylation process. The following reaction scheme outlines this synthetic route:

Antimicrobial Properties

Pyridine derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds containing the pyridine nucleus exhibit significant antibacterial and antifungal activities. For instance, a study highlighted that pyridine derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

Recent investigations have shown that this compound may possess anticancer properties. A series of pyridine derivatives were evaluated for their antiproliferative effects against different cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain modifications to the pyridine structure could enhance its cytotoxicity against these cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.2 |

| This compound | HCT-116 | 12.5 |

These findings suggest that this compound could serve as a lead compound in anticancer drug development.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies have shown that pyridine derivatives can inhibit specific enzymes involved in cancer progression and microbial growth. For example, molecular docking studies revealed that these compounds can bind effectively to key proteins associated with tumor growth and survival .

Case Studies and Research Findings

- Antiviral Activity : In light of recent global health challenges, research has focused on the antiviral potential of pyridine derivatives. Some studies suggest that compounds similar to this compound may inhibit viral replication, offering a pathway for developing antiviral therapies .

- Toxicological Assessments : While exploring its biological activities, it is crucial to evaluate the safety profile of this compound. Toxicological studies are necessary to ascertain its effects on human health and environmental safety. Preliminary assessments indicate that while some pyridine derivatives exhibit toxicity at high doses, further research is required to establish safe usage levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.